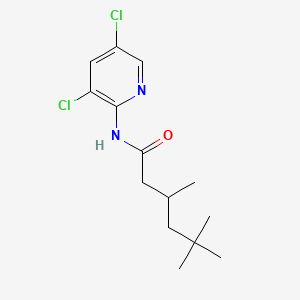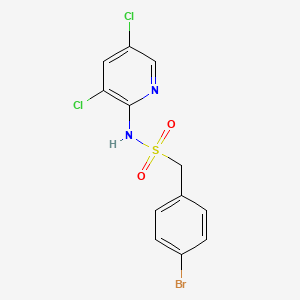
N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 3,4-dichlorobenzyl group and the triazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base and an appropriate solvent
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl methylcarbamate: A carbamate pesticide with similar structural features but different biological activities.
N-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione: An indole derivative with potential anticancer properties.
Uniqueness
N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the 3,4-dichlorobenzyl group and the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2N4 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H10Cl2N4/c1-6-14-10(16-15-6)13-5-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H2,13,14,15,16) |
InChI Key |
URKBCAUDHZWDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374879.png)
![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)

![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)


![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
